molecular formula C22H31N7O6S B046979 Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine CAS No. 125162-97-2

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine

Cat. No. B046979
M. Wt: 521.6 g/mol
InChI Key: XLRAIUMUVOXBBC-CIVUBGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine (AMPT) is a compound that has been extensively studied for its potential applications in scientific research. AMPT is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body. AMPT has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In

Mechanism Of Action

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine acts as an inhibitor of adenosine deaminase, an enzyme that is involved in the metabolism of adenosine. Adenosine deaminase catalyzes the conversion of adenosine to inosine, which is then further metabolized to uric acid. By inhibiting adenosine deaminase, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine increases the concentration of adenosine in the body, leading to a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its ability to increase the concentration of adenosine in the body. Adenosine has been shown to have various physiological effects, including the regulation of blood flow, neurotransmitter release, and immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments is its ability to modulate adenosine metabolism. By inhibiting adenosine deaminase, researchers can increase the concentration of adenosine in the body and study its effects on various physiological processes. However, one of the limitations of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its potential toxicity. High concentrations of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can lead to cell death and other adverse effects, making it important to use appropriate dosages in laboratory experiments.

Future Directions

There are several future directions for research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. One area of research is the development of new treatments for diseases that are related to adenosine metabolism. By studying the effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine on adenosine metabolism, researchers can develop new drugs that target this pathway and treat diseases such as cancer, inflammation, and cardiovascular disease. Another area of research is the development of new methods for synthesizing Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. By improving the synthesis method, researchers can produce larger quantities of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine and study its effects on a larger scale.
Conclusion
In conclusion, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is a promising compound for use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying adenosine metabolism and developing new treatments for related diseases. However, it is important to use appropriate dosages and take into account its potential toxicity when using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments. Future research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine will likely focus on developing new treatments and improving the synthesis method for this compound.

Synthesis Methods

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can be synthesized using a multi-step process that involves the reaction of adenosine with various reagents. The first step involves the protection of the 2' and 3' hydroxyl groups of adenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. The resulting compound is then reacted with methyl propargyl sulfide and sodium hydride to form the N(6)-methyl-propylthioether derivative. Finally, the N(6)-methyl-propylthioether derivative is reacted with pyridoxamine to form Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine.

Scientific Research Applications

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been used in various scientific research applications. One of the most common uses of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is in the study of adenosine metabolism. Adenosine is involved in various physiological processes, including the regulation of blood flow, neurotransmitter release, and immune function. By studying the metabolism of adenosine using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine, researchers can gain a better understanding of these processes and develop new treatments for diseases that are related to adenosine metabolism.

properties

CAS RN

125162-97-2

Product Name

Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine

Molecular Formula

C22H31N7O6S

Molecular Weight

521.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[3-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propylsulfanylmethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C22H31N7O6S/c1-12-17(32)14(13(7-30)5-24-12)6-23-3-2-4-36-11-28-20-16-21(26-9-25-20)29(10-27-16)22-19(34)18(33)15(8-31)35-22/h5,9-10,15,18-19,22-23,30-34H,2-4,6-8,11H2,1H3,(H,25,26,28)/t15-,18-,19-,22-/m1/s1

InChI Key

XLRAIUMUVOXBBC-CIVUBGFFSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CO

SMILES

CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO

Canonical SMILES

CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO

Other CAS RN

125162-97-2

synonyms

adenosine-N(6)-methyl-propylthioether-N-pyridoxamine
AMPTEP

Origin of Product

United States

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